molecular formula C25H15FN2O5 B3019034 N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 847409-63-6

N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3019034
CAS No.: 847409-63-6
M. Wt: 442.402
InChI Key: BMZYQRHYUVBUMY-UHFFFAOYSA-N
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Description

N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that incorporates benzofuran and chromene moieties. These structures are known for their significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the benzofuran class of molecules , which have been found to have a wide range of biological and pharmacological applications . .

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to diverse therapeutic effects . The specific interactions of this compound with its potential targets would depend on the molecular structure of the targets and the compound itself.

Biochemical Pathways

Without specific target information, it’s challenging to accurately summarize the biochemical pathways affected by this compound. Benzofuran derivatives have been implicated in a variety of biochemical pathways due to their broad biological activity . The compound could potentially affect multiple pathways depending on its specific targets.

Pharmacokinetics

Benzofuran derivatives have been noted for their improved bioavailability, which is a crucial factor in drug development . This suggests that the compound could potentially have favorable pharmacokinetic properties, but specific studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of benzofuran derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level. These effects would depend on the compound’s specific targets and the nature of its interactions with these targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . The chromene moiety can be synthesized using proton quantum tunneling, which minimizes side reactions and yields high purity products .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, employing catalysts and reagents that are readily available and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of benzofuran and chromene structures, which confer a broad spectrum of biological activities

Properties

IUPAC Name

N-[2-[(4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15FN2O5/c26-15-9-11-16(12-10-15)27-24(30)22-21(17-6-2-4-8-20(17)32-22)28-23(29)18-13-14-5-1-3-7-19(14)33-25(18)31/h1-13H,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZYQRHYUVBUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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